3-(3,5-Dimethylphenoxy)-2-methylpropane-1,2-diol
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Overview
Description
2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol is an organic compound with the molecular formula C12H18O3 It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin under basic conditions to form an intermediate epoxide. This intermediate is then subjected to a ring-opening reaction with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol exerts its effects involves interactions with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their activity. The diol moiety can also participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- 2-(3,5-Dimethylphenoxy)-N,N-dimethylacetamide
Uniqueness
Compared to similar compounds, 2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol is unique due to its specific substitution pattern and the presence of two hydroxyl groups.
Properties
CAS No. |
64049-47-4 |
---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(3,5-dimethylphenoxy)-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C12H18O3/c1-9-4-10(2)6-11(5-9)15-8-12(3,14)7-13/h4-6,13-14H,7-8H2,1-3H3 |
InChI Key |
FQNXWYNWKZQFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)(CO)O)C |
Origin of Product |
United States |
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